Dasatinib Carboxylic Acid
CAS No.: 910297-53-9
Cat. No.: VC21343082
Molecular Formula: C22H24ClN7O3S
Molecular Weight: 502.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 910297-53-9 |
---|---|
Molecular Formula | C22H24ClN7O3S |
Molecular Weight | 502.0 g/mol |
IUPAC Name | 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid |
Standard InChI | InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) |
Standard InChI Key | VMCDXJFWSYUNPO-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >192°C (dec.) |
Chemical Identity and Structural Characteristics
Dasatinib Carboxylic Acid is an oxidative metabolite (M6) of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia and acute lymphoblastic leukemia that are Philadelphia chromosome-positive . This metabolite forms through oxidative metabolism of the parent compound Dasatinib.
Chemical Properties
The compound possesses distinct chemical properties that differentiate it from the parent Dasatinib molecule:
Property | Value |
---|---|
Chemical Formula | C₂₂H₂₄ClN₇O₃S |
Molecular Weight | 501.99 g/mol |
CAS Number | 910297-53-9 |
Physical State | Powder |
Solubility | DMSO: 100 mg/mL (199.21 mM) |
This oxidative derivative contains an additional oxygen atom compared to Dasatinib, resulting in the carboxylic acid functional group that gives the compound its name . The presence of this carboxylic acid moiety alters the compound's physicochemical properties, including its solubility profile and potential for additional chemical modifications.
Structural Relationship to Dasatinib
Dasatinib Carboxylic Acid maintains the core structural elements of Dasatinib while incorporating the oxidative modification. For comparison, Dasatinib (parent compound) has the molecular formula C₂₂H₂₆ClN₇O₂S and a molecular weight of 488.01 g/mol . The structural modification in the metabolite occurs through oxidation of a specific moiety within the Dasatinib molecule, converting it to a carboxylic acid group.
Formation and Metabolic Pathways
Metabolic Formation
Dasatinib Carboxylic Acid forms as part of the body's natural metabolic processing of Dasatinib. As one of the identified metabolites (specifically designated as M6), it represents a key oxidative pathway in Dasatinib metabolism . The formation occurs primarily through cytochrome P450-mediated oxidation processes in the liver, where the parent compound undergoes biotransformation.
Position in Metabolic Cascade
Within the metabolic cascade of Dasatinib, the M6 metabolite (Dasatinib Carboxylic Acid) represents one of several metabolic products. The parent compound Dasatinib undergoes multiple metabolic transformations, including hydroxylation and N-dealkylation, with the formation of the carboxylic acid representing a specific oxidative pathway .
Pharmacological Properties and Activity
Kinase Inhibition Profile
Dasatinib Carboxylic Acid, like its parent compound, exhibits inhibitory activity against multiple tyrosine kinases. While specific inhibitory concentrations for the metabolite are less extensively documented than for Dasatinib itself, research indicates that it maintains activity against both Bcr-Abl and Src family tyrosine kinases .
For context, Dasatinib itself is known to be a potent inhibitor with activity against multiple kinases:
Kinase | Dasatinib IC₅₀ |
---|---|
Csk | 4.4 nM |
Src | <0.25 nM |
Abl | <0.45 nM |
Dasatinib Carboxylic Acid is expected to maintain inhibitory activity against these targets, though potentially with altered potency due to its structural modification .
Comparison with Other Dasatinib Derivatives
Research into Dasatinib derivatives has yielded compounds with varying specificity and potency. For example, Dasatinib-L-arginine derivative (Das-R) demonstrated significant potency with IC₅₀ values of 4.4 nM, <0.25 nM, and <0.45 nM against Csk, Src, and Abl kinases, respectively . While specific comparative data for Dasatinib Carboxylic Acid against these derivatives is limited in the available literature, the metabolite represents an important point of comparison for understanding structure-activity relationships in this class of compounds.
Analytical Considerations
Detection and Quantification
Dasatinib Carboxylic Acid can be detected and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods are essential for studying the pharmacokinetics of Dasatinib and for quality control in the production of research-grade metabolite compounds.
Research Applications
Structure-Activity Relationship Studies
Dasatinib Carboxylic Acid and related derivatives serve as valuable tools for studying the structural basis of kinase inhibitor selectivity and potency. Research has shown that modifications to the Dasatinib structure can significantly alter binding profiles and selectivity ratios between different kinase targets .
Analysis of how structural modifications like the oxidation leading to Dasatinib Carboxylic Acid affect binding to protein kinases provides insights into the molecular basis of inhibitor selectivity . This knowledge contributes to the rational design of more selective kinase inhibitors that can effectively target specific kinases while minimizing off-target effects.
Metabolic Studies
As a major metabolite of Dasatinib, Dasatinib Carboxylic Acid serves as an important marker in metabolic studies of the parent drug. Understanding the formation and properties of this metabolite contributes to a more complete picture of Dasatinib pharmacokinetics and metabolism .
Comparative Efficacy in Cellular Systems
Limited data is available regarding the direct comparison of Dasatinib Carboxylic Acid with Dasatinib in cellular systems. For context, Dasatinib has shown significant activity against various cancer cell lines:
Cell Line | Dasatinib IC₅₀ |
---|---|
Panc-1 | 26.3 μM |
BV-173 | <51.2 pM |
K562 | <51.2 pM |
The Das-R derivative demonstrated enhanced potency against Panc-1 cells (IC₅₀ = 2.06 μM) compared to Dasatinib while maintaining similar potency against BV-173 and K562 cells . Specific comparative data for Dasatinib Carboxylic Acid against these cell lines would provide valuable insights into how the metabolic oxidation affects cellular activity.
Future Research Directions
Several avenues for future research on Dasatinib Carboxylic Acid present themselves:
-
Comprehensive characterization of the metabolite's kinase inhibition profile compared to Dasatinib
-
Investigation of potential unique therapeutic applications based on its modified structure
-
Detailed structural studies of its binding to various kinase targets
-
Exploration of its potential role in resistance mechanisms to Dasatinib therapy
-
Development of synthetic pathways for efficient production of the compound for research purposes
Research into these areas would enhance understanding of both the metabolic fate of Dasatinib and the potential applications of Dasatinib Carboxylic Acid as a research tool or therapeutic candidate.
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